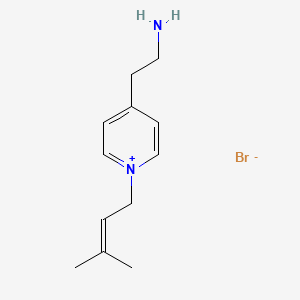

4-(2-Aminoethyl)-1-(3-methylbut-2-en-1-yl)pyridinium bromide

Description

4-(2-Aminoethyl)-1-(3-methylbut-2-en-1-yl)pyridinium bromide (CAS: MFCD25368888) is a pyridinium derivative characterized by a 2-aminoethyl substituent at the 4-position and a 3-methylbut-2-en-1-yl (prenyl) group at the 1-position of the pyridinium ring. This compound, with a molecular formula of C₁₂H₂₀BrN₂, is listed as a high-purity (95%) primary amine product but has been discontinued commercially . The aminoethyl group may facilitate hydrogen bonding, while the prenyl moiety introduces hydrophobicity, influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-[1-(3-methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2.BrH/c1-11(2)4-8-14-9-5-12(3-7-13)6-10-14;/h4-6,9-10H,3,7-8,13H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQZDUKASUEQRI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC[N+]1=CC=C(C=C1)CCN)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinium Bromide Derivatives

Structural Analogues with Varying Substituents

Table 1: Key Pyridinium Bromide Derivatives and Their Properties

Physicochemical Properties

- In contrast, compound 3j (105–107°C) with a similar structure but shorter chain length shows reduced melting points, highlighting the role of molecular rigidity .

- Synthesis Yields : High yields (>90%) are common in pyridinium bromide syntheses via quaternization (e.g., 3g: 93%, 3l: 93%) , whereas 12bF achieved 81% yield due to steric hindrance from the pentylbenzyl group .

Spectroscopic and Analytical Comparisons

- NMR Profiles: The target compound’s ¹H-NMR would show signals for the prenyl group (δ ~5.3 ppm for allylic protons) and aminoethyl protons (δ ~2.7–3.5 ppm). Comparable compounds like 12bF exhibit distinct aromatic proton shifts (δ 8.68 ppm for pyridinium protons) due to electron-donating dimethylamino groups .

- IR Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and N⁺-H (~2500 cm⁻¹) are expected in the target compound, while coumarin hybrids (e.g., 3g) display lactone C=O stretches (~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.